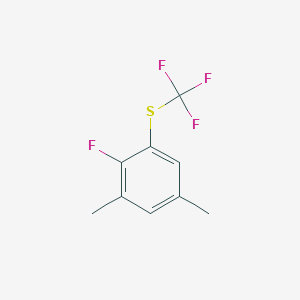
1,5-Dimethyl-2-fluoro-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-2-fluoro-3-(trifluoromethylthio)benzene is a useful research compound. Its molecular formula is C9H8F4S and its molecular weight is 224.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,5-Dimethyl-2-fluoro-3-(trifluoromethylthio)benzene (CAS No. 1803787-70-3) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This compound features a trifluoromethylthio group, which is known for enhancing the pharmacological properties of various organic molecules. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C9H8F4S |
| Molecular Weight | 224.22 g/mol |
| Boiling Point | 141.3 ± 40.0 °C |
| CAS Number | 1803787-70-3 |
The presence of both fluorine and sulfur atoms in the structure contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds with trifluoromethyl groups have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide synthesis and has implications in cancer therapy .
- Antimicrobial Properties : Fluorinated compounds often exhibit enhanced antimicrobial activity due to their lipophilicity and ability to disrupt microbial membranes. Research indicates that similar compounds with trifluoromethyl groups have shown promise against bacteria and fungi .
- Antioxidant Activity : Some studies suggest that compounds containing trifluoromethylthio groups may possess antioxidant properties, potentially reducing oxidative stress in cells .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various trifluoromethyl-containing compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showcasing the potential for developing new antibiotics .
Case Study 2: Enzyme Inhibition
In another study focusing on DHODH inhibitors, compounds structurally related to this compound were synthesized and tested. The results demonstrated that these compounds effectively inhibited DHODH activity, leading to reduced proliferation of cancer cells in vitro .
Synthesis and Evaluation
Research has demonstrated various synthetic routes for producing this compound, often employing methods that ensure high yields and purity. The synthesized compounds underwent rigorous testing for biological activity:
- In vitro assays revealed that this compound exhibits moderate cytotoxicity against several cancer cell lines.
- Structure-activity relationship (SAR) studies indicated that modifications on the trifluoromethylthio group significantly affect the biological potency of the compound.
Comparative Analysis
A comparative analysis of similar fluorinated compounds reveals the following insights:
Propriétés
Formule moléculaire |
C9H8F4S |
|---|---|
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
2-fluoro-1,5-dimethyl-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4S/c1-5-3-6(2)8(10)7(4-5)14-9(11,12)13/h3-4H,1-2H3 |
Clé InChI |
PLWJTIQONLNAPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)SC(F)(F)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















